molecular formula C7H4FNO4 B2461854 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde CAS No. 711022-47-8

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B2461854
CAS No.: 711022-47-8
M. Wt: 185.11
InChI Key: CZOMOYVUYOVNHX-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the chemical formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 3-Fluoro-4-hydroxybenzaldehyde. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Fluoro-3-nitrobenzaldehyde: The positions of the hydroxyl and nitro groups are swapped, leading to different reactivity and applications.

    3-Hydroxy-4-nitrobenzaldehyde: Lacks the fluorine atom, affecting its stability and reactivity.

Uniqueness

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Biological Activity

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde (CAS Number: 711022-47-8) is an aromatic organic compound with significant potential in biomedical applications. Its unique structure, characterized by a fluorine atom, a hydroxyl group, and a nitro group, allows it to interact with various biological targets, leading to diverse biological activities including anticancer and anti-inflammatory effects.

The molecular formula of this compound is C7_7H4_4FNO4_4, with a molecular weight of 185.11 g/mol. The compound's structure can be represented as follows:

3 Fluoro 4 hydroxy 5 nitrobenzaldehyde\text{3 Fluoro 4 hydroxy 5 nitrobenzaldehyde}

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : This group can undergo reduction to form reactive intermediates, which may interact with cellular components and contribute to its cytotoxic properties.
  • Hydroxyl Group : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function, potentially leading to enhanced bioactivity.
  • Fluorine Atom : The presence of fluorine enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit potent anticancer activities. Notably:

  • Curcuminoid Derivatives : Compounds synthesized from this benzaldehyde have shown significant cytotoxicity against human ovarian cancer cell lines (A2780), with half-maximal inhibitory concentration (IC50_{50}) values as low as 0.75 μM .
Compound TypeCell LineIC50_{50} (μM)
Curcuminoid DerivativesA2780 (Ovarian)0.75

Anti-inflammatory Effects

Derivatives formed through hydrazone condensation have demonstrated potent inhibitory effects on macrophage migration, suggesting potential applications in anti-inflammatory therapies.

Study on Curcuminoid Derivatives

In a study focusing on the synthesis of curcuminoid derivatives from this compound, researchers found that these derivatives exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of the nitro and hydroxyl groups in enhancing the biological activity of these compounds.

Hydrazone Derivatives

Another investigation explored the anti-inflammatory properties of hydrazone derivatives synthesized from this compound. These derivatives were found to inhibit macrophage migration effectively, indicating their potential as therapeutic agents in inflammatory diseases.

Properties

IUPAC Name

3-fluoro-4-hydroxy-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOMOYVUYOVNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Followed procedure described for Intermediate 59, starting with 3-fluoro-4-hydroxybenzaldehyde. Desired product isolated in 53% yield.
Quantity
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Reaction Step One
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Reaction Step Two
Yield
53%

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